molecular formula C7H5F3N2O3 B1456999 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid CAS No. 1174323-36-4

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Cat. No.: B1456999
CAS No.: 1174323-36-4
M. Wt: 222.12 g/mol
InChI Key: CENCSYPHQKYCJZ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazine derivatives .

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCSYPHQKYCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate (200 mg, 0.847 mmol) in Dioxane (1.2 mL) was added aqueous 2N HCl (1.0 mL). The reaction was stirred at 80° C. for 16 hrs. The reaction was concentrated in vacuo to afford the title compound quantitatively (188 mg, 0.847 mmol). MS m/z=223.1 (M+H).
Name
methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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200 mg
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1.2 mL
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1 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 5 N sodium hydroxide solution (3 mL) and ethanol (3 mL) were added to a solution of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate obtained in Preparation Example 50-(1) (197 mg) in THF (5 mL), and the mixture was heated under reflux for 15 minutes. After returning to room temperature, water and ethyl acetate were added and the aqueous layer was separated. The aqueous layer was adjusted to pH 1 with hydrochloric acid, and ethyl acetate was added to the aqueous layer. The organic layer was separated and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the title compound (87 mg).
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3 mL
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3 mL
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methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

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